1-Boc-1-(2-bromobenzyl)hydrazine

Overview

Description

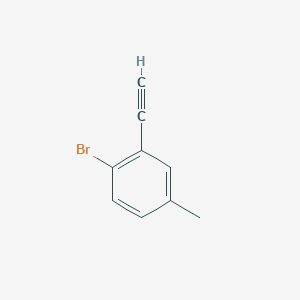

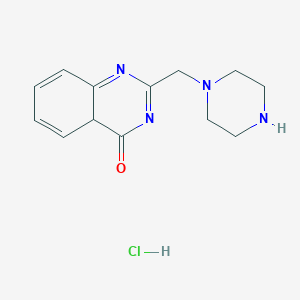

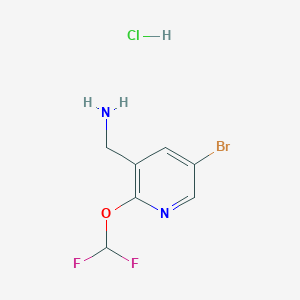

1-Boc-1-(2-bromobenzyl)hydrazine, also known as tert-Butyl N-amino-N-[(2-bromophenyl)methyl]carbamate, is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol .

Synthesis Analysis

The synthesis of Boc-protected amines, such as 1-Boc-1-(2-bromobenzyl)hydrazine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of 1-Boc-1-(2-bromobenzyl)hydrazine consists of a bromobenzyl group attached to a hydrazine group, which is further connected to a Boc (tert-butoxycarbonyl) group .Chemical Reactions Analysis

The Boc group in 1-Boc-1-(2-bromobenzyl)hydrazine is stable towards most nucleophiles and bases . This stability allows for the use of a base-labile protection group such as Fmoc in an orthogonal protection strategy .Scientific Research Applications

Synthesis of 1-Aryl-1H-Indazoles

Synthesis of 1-Aryl-1H-Indazoles from N-Aryl-N′-(o-Bromobenzyl)Hydrazines 1-Aryl-1H-indazoles were successfully synthesized through palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines. This process demonstrated moderate to very good yields across a range of substrates. The cyclization of [N-aryl-N′-(o-bromobenzyl)-hydrazinato-N′]-triphenylphosphonium bromides under similar conditions also produced corresponding 1-aryl-1H-indazoles (Song & Yee, 2001).

Rearrangement of 1,1-Diprotected Hydrazine Derivative

Unexpected Rearrangement of a 1,1-Diprotected Hydrazine Derivative Treatment of 1-Boc-1-tosyl-hydrazine with tetramethylguanidine led to an unexpected rearrangement, producing two products. This finding provided insights into the nature of a previously isolated product with an incorrectly assigned structure. A plausible mechanism involving tetramethylguanidine as a nucleophilic catalyst was proposed (Ragnarsson, Grehn, & Pehk, 2014).

Synthesis of Substituted Hydrazines

Synthesis of Substituted Hydrazines Using 1-tert-Butoxycarbonyl-1-tosyl-hydrazine Catalytic hydrogenolysis of 1-Boc-1-Ts-2-Z-hydrazine produced stable crystalline 1-Boc-1-Ts-hydrazine. Despite its reduced nucleophilicity compared to non- or monoacylated hydrazines, it effectively reacted with various ketones to form hydrazones. These hydrazones were then reduced to hydrazines, showcasing the utility of this reagent in the synthesis of substituted hydrazines (Grehn & Ragnarsson, 1999).

Application in Ugi Tetrazole Reaction

Use of N-Boc-Protected Hydrazine in Ugi Tetrazole Reaction N-Boc-protected hydrazine was utilized in the Ugi tetrazole reaction, allowing for the synthesis of a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. This method demonstrated versatility and high yield, presenting a novel application in this domain (Patil et al., 2016).

Intramolecular Amination of 1-Aryl-2-(2-nitrobenzylidene)hydrazines

Potassium tert-Butoxide Promoted Intramolecular Amination for 1-Aryl-1H-indazole Synthesis 1-Aryl-2-(2-nitrobenzylidene)hydrazines underwent intramolecular amination in the presence of potassium tert-butoxide, leading to the efficient synthesis of 1-aryl-1H-indazole derivatives. This method yielded good results and showcased the potential of this reaction in synthesizing indazole derivatives (Esmaeili-Marandi et al., 2014).

properties

IUPAC Name |

tert-butyl N-amino-N-[(2-bromophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(14)8-9-6-4-5-7-10(9)13/h4-7H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYXPCZKKWBCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-1-(2-bromobenzyl)hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)